3-Methylthiophene
Overview
Description
3-Methylthiophene is an organic compound with the molecular formula C₅H₆S. It is a derivative of thiophene, where a methyl group is substituted at the third position of the thiophene ring. This compound is a colorless, flammable liquid with a distinct odor. It is used as a building block in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
3-Methylthiophene is an organosulfur compound It is known that thiophene-based analogs have been of interest to scientists as potential biologically active compounds .
Mode of Action
One study suggests that a derivative of this compound showed binding via π-h interaction . More research is needed to fully understand the interaction of this compound with its targets.
Biochemical Pathways
Thiophene derivatives are known to play a vital role in medicinal chemistry, improving advanced compounds with a variety of biological effects .
Pharmacokinetics
It is known that this compound is a colorless, flammable liquid .
Result of Action
It is known that this compound is a precursor to the drug thenyldiamine and the pesticide morantel , suggesting that it may have significant biological activity.
Action Environment
Safety data sheets suggest that it should be handled with care, avoiding breathing its dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylthiophene can be synthesized through several methods. One common method involves the sulfidation of 2-methylsuccinate. Another method is the vapor-phase dehydrogenation of suitable precursors. The Paal-Knorr synthesis is also a notable method, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide to form thiophene derivatives .
Industrial Production Methods: In industrial settings, this compound is typically produced through the vapor-phase dehydrogenation of precursors. This method is favored due to its efficiency and scalability. The process involves heating the precursors in the presence of a catalyst to induce dehydrogenation, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: This is the most common reaction for thiophene derivatives. Electrophiles attack the electron-rich thiophene ring, leading to substitution reactions.
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to dihydrothiophene derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Reactions are typically carried out under acidic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Scientific Research Applications
3-Methylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs like thenyldiamine and morantel.
Industry: this compound is used in the production of conducting polymers, which are essential in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Comparison with Similar Compounds
Thiophene: The parent compound with no methyl substitution.
2-Methylthiophene: A methyl group is substituted at the second position of the thiophene ring.
2,5-Dimethylthiophene: Methyl groups are substituted at both the second and fifth positions of the thiophene ring.
Properties
IUPAC Name |
3-methylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENGPZGAWFQWCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84928-92-7 | |
Record name | Poly(3-methylthiophene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84928-92-7 | |
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DSSTOX Substance ID |
DTXSID8060666 | |
Record name | Thiophene, 3-methyl- | |
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Molecular Weight |
98.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid | |
Record name | 3-Methylthiophene | |
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Record name | 3-Methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |
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Boiling Point |
115.00 °C. @ 760.00 mm Hg | |
Record name | 3-Methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
0.4 mg/mL at 25 °C | |
Record name | 3-Methylthiophene | |
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Vapor Pressure |
22.2 [mmHg] | |
Record name | 3-Methylthiophene | |
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CAS No. |
616-44-4 | |
Record name | 3-Methylthiophene | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=616-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Thiotolene | |
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Record name | 3-METHYLTHIOPHENE | |
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Record name | Thiophene, 3-methyl- | |
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Record name | Thiophene, 3-methyl- | |
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Record name | 3-methylthiophene | |
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Record name | 3-THIOTOLENE | |
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Record name | 3-Methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-69 °C | |
Record name | 3-Methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methylthiophene?
A1: this compound has a molecular formula of C5H6S and a molecular weight of 98.16 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers utilize various spectroscopic techniques to characterize this compound, including Fourier-transform infrared spectroscopy (FTIR) [, , , ], UV-vis spectroscopy [, ], nuclear magnetic resonance (NMR) spectroscopy [, ], and X-ray photoelectron spectroscopy (XPS) [, ]. These techniques provide insights into the compound's structure, bonding, and electronic properties.
Q3: How does this compound perform as a material in various conditions?
A3: this compound demonstrates versatility across various applications due to its unique properties. For instance, poly(this compound) exhibits electrochemical stability in both air and moisture [], making it suitable for applications like actuators. Additionally, researchers have explored its use in solid-state photoelectrochemical devices, highlighting its potential in energy-related applications [].
Q4: What factors influence the stability of this compound-based materials?
A4: The stability of this compound-derived materials, particularly poly(this compound), is influenced by factors like doping levels, environmental conditions (air, moisture), and the presence of other materials. For example, research suggests that the incorporation of graphite into poly(this compound) composites enhances their thermal stability up to 200°C [].
Q5: What role does this compound play in catalytic reactions?
A5: While this compound is not typically employed as a catalyst itself, its reactivity makes it a relevant subject in studies concerning catalytic cracking desulfurization. Research suggests that this compound exhibits a faster cracking desulfurization rate compared to thiophene, indicating its potential role in fuel purification processes [].
Q6: How is computational chemistry employed in understanding this compound?
A6: Computational chemistry plays a crucial role in understanding the properties and reactivity of this compound. For instance, semi-empirical calculations like the AM1 method have been used to investigate the molecular conformations of this compound and its derivatives []. These calculations provide insights into the compound's behavior in different environments and its interactions with other molecules.
Q7: How do structural modifications of this compound impact its properties?
A7: Modifying the structure of this compound significantly impacts its properties and applications. For instance, incorporating this compound into copolymers with other thiophene derivatives, like 3-octylthiophene, allows for tailoring the material's properties, such as its optical and electronic behavior [].
Q8: What are the electrochemical properties of this compound and its polymers?
A8: this compound readily undergoes electropolymerization to form poly(this compound), a conductive polymer with intriguing electrochemical properties [, , , , , , ]. This polymer exhibits reversible redox behavior, changing its conductivity depending on its oxidation state. This property makes it suitable for applications in microelectrochemical transistors [, , ], actuators [], and sensors [, ].
Q9: How does the choice of electrolyte affect the electropolymerization of this compound?
A9: The electrolyte plays a crucial role in the electropolymerization of this compound, influencing the morphology, conductivity, and stability of the resulting polymer films. Research shows that using boron fluoride-ethyl ether as the supporting electrolyte during electropolymerization on stainless steel electrodes yields poly(this compound) films with high tensile strength and improved environmental stability [].
Q10: How is this compound utilized in sensor applications?
A10: Poly(this compound) finds applications in various sensor platforms due to its electrochemically responsive nature. For instance, it has been employed in the development of non-enzymatic phenol sensors for environmental monitoring, showcasing its potential in detecting pollutants [].
Q11: Can this compound be used in biosensor development?
A11: Yes, this compound-based copolymers show promise in biosensor applications. Researchers have explored novel polythiophenes for enzyme immobilization, specifically glucose oxidase for glucose detection []. The study highlights the potential of functionalized polythiophene matrices in constructing stable and responsive biosensing platforms.
Q12: What are the advantages of using this compound in nanocomposite materials?
A12: Incorporating this compound into nanocomposites with materials like graphene or TiO2 nanoparticles leads to enhanced properties. For example, poly(this compound)-grafted-graphene nanosheet composites exhibit improved thermal stability compared to pure poly(this compound) []. Similarly, TiO2 nanoparticles decorated with fibrous poly(this compound) demonstrate significantly reduced thermal degradation in the 300-550°C range [].
Q13: How does the morphology of poly(this compound) in nanocomposites affect its properties?
A13: The morphology of poly(this compound) within nanocomposites significantly impacts the material's overall properties. For example, preparing poly(this compound) with a fibrous morphology decorated by TiO2 nanoparticles results in a nanocomposite with enhanced thermal stability [].
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